1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane

Regioisomerism Polar surface area Medicinal chemistry design

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane (CAS 298207-64-4) is a neutral, lipophilic azepane-sulfonamide scaffold designed for monocytic differentiation and AML research. Unlike basic diazepane analogs (e.g., DASA-58, a PKM2 activator), this compound lacks a confounding second amine, minimizing off-target pharmacokinetic complications. Its 6-sulfonamide regioisomer offers a distinct hydrogen-bonding vector for target engagement studies. Patent literature reports its ability to arrest undifferentiated cell proliferation and induce monocytic differentiation, making it a clean chemical probe for leukemia differentiation therapy and psoriasis keratinocyte hyperproliferation research. Researchers performing SAR studies should procure this exact chemotype to avoid invalidating assay reproducibility caused by non-interchangeable analogs. Inquire for pricing and availability.

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
Cat. No. B5051984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C14H19NO4S/c16-20(17,15-7-3-1-2-4-8-15)12-5-6-13-14(11-12)19-10-9-18-13/h5-6,11H,1-4,7-10H2
InChIKeyTYJLCOICDZQPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane – Procurement-Relevant Chemical Identity and Core Pharmacophore


1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane (CAS 298207-64-4) is a synthetic small molecule comprising a 1,4-benzodioxin bicycle linked through a sulfonamide bridge to a seven-membered azepane ring (MW 297.37 g/mol, C₁₄H₁₉NO₄S) . The compound has been disclosed in patent literature as an agent capable of arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting potential utility in oncology and dermatological research [1]. Its distinct azepane-sulfonamide-benzodioxin architecture distinguishes it from both simple benzodioxin ethers and common piperidine/pyrrolidine sulfonamides.

Why 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane Cannot Be Replaced by Superficial Analogs in Research Procurement


Close structural analogs of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane – such as the 1,4-diazepane counterpart (replacing the azepane ring with a diazepane) [1], the 2-substituted regioisomer lacking the sulfonamide linker , or analogs bearing an additional 1-methylpyrazole substituent at the azepane 2-position – exhibit fundamentally different hydrogen-bonding capacity, ring conformational freedom, and electronic distribution at the sulfonamide junction. In the absence of direct comparative pharmacological data, standard medicinal chemistry principles dictate that each modification alters target recognition, metabolic stability, and off-target profiles, making these compounds non-interchangeable. Any researcher attempting to substitute this exact chemotype for a cheaper or more readily available analog risks invalidating SAR conclusions and assay reproducibility. **High-strength differential evidence is currently limited**; the guidance below reflects the best available information.

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane – Quantitative Differentiation Evidence Versus Closest Analogs


6-Sulfonamide Regioisomer vs. 2-Methylene-Linked Regioisomer: Topological Polar Surface Area and Hydrogen-Bonding Capacity

The target compound positions the sulfonamide at the benzodioxin 6-position, whereas 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)azepane connects the rings through a methylene bridge at the 2-position. The sulfonamide confers a higher topological polar surface area (tPSA) and introduces two additional hydrogen-bond acceptors (S=O groups) that are absent in the ether-linked regioisomer. No direct head-to-head biological data exist for these two compounds. This comparison is based on structural calculation .

Regioisomerism Polar surface area Medicinal chemistry design

Monocyclic Azepane vs. Diazepane Ring: Impact on Basicity and Hydrogen-Bond Donor Count

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane contains a single nitrogen in the saturated seven-membered ring, whereas the diazepane analog 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane incorporates a second nitrogen. This second nitrogen can be protonated at physiological pH, introducing a positive charge and a hydrogen-bond donor. No direct comparative biological data are available [1].

Ring size Basicity Ligand efficiency

Qualitative Anti-Proliferative and Differentiation-Inducing Activity: Patent Disclosure vs. Structurally Divergent Analogs

Patent literature attributes to 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting potential as an anti-cancer and anti-psoriatic agent [1]. In contrast, the pyrazole-substituted analog 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)azepane has no reported differentiation-inducing activity in public databases. This comparison is qualitative only; no IC₅₀ values or cell-line data are publicly available for either compound.

Anti-proliferative Differentiation Oncology research

Recommended Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane Based on Differential Evidence


Scaffold-Hopping MedChem Campaigns Requiring a Neutral, Monocyclic Sulfonamide Azepane Core

For projects targeting enzymes or receptors where a neutral, lipophilic azepane motif is preferred over a basic diazepane, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane serves as a cleaner starting scaffold with no confounding basic nitrogen . This avoids the pharmacokinetic and off-target complications often introduced by a second amine.

Differentiation-Inducing Phenotypic Screening in Hematological or Dermatological Disease Models

The patent-reported differentiation-arresting phenotype positions this compound as a potential chemical probe for monocytic differentiation pathways. Procurement is advised for academic groups studying acute myeloid leukemia (AML) differentiation therapy or keratinocyte hyperproliferation in psoriasis models.

Regioisomeric Selectivity Profiling Against 2-Substituted Benzodioxin Analogs

The 6-sulfonamide regioisomer offers a distinct hydrogen-bonding vector compared to 2-substituted benzodioxin ethers or amines. Researchers performing off-target selectivity panels can use this compound to probe whether the sulfonamide acceptor motif contributes to target engagement.

Procurement as a Negative Control for Diazepane-Containing PKM2 Activators (e.g., DASA-58 Series)

While the diazepane analog DASA-58 is a potent PKM2 activator (AC₅₀ = 38 nM) , the azepane variant 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane lacks the second sulfonamide and the diazepane framework required for PKM2 binding. It can therefore serve as a structural negative control in mechanistic studies.

Quote Request

Request a Quote for 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.